molecular formula C26H24ClN3O3S2 B11541920 2-[(6-{[(E)-(4-chlorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

2-[(6-{[(E)-(4-chlorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Cat. No.: B11541920
M. Wt: 526.1 g/mol
InChI Key: MFBMNIOKTMIWEP-UHFFFAOYSA-N
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Description

2-({6-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzothiazole core, which is known for its diverse biological activities, and a chlorophenyl group, which can enhance its chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE typically involves multiple steps:

    Formation of the Benzothiazole Core: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a condensation reaction with 4-chlorobenzaldehyde.

    Formation of the Final Compound: The final step involves the reaction of the intermediate with 2-(3,4-dimethoxyphenyl)ethylamine under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({6-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-({6-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-({6-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets. The benzothiazole core can interact with enzymes or receptors, potentially inhibiting their activity. The chlorophenyl group can enhance binding affinity, while the dimethoxyphenyl group can modulate the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • **2-({6-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE
  • **2-({6-[(E)-[(4-FLUOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE

Uniqueness

2-({6-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H24ClN3O3S2

Molecular Weight

526.1 g/mol

IUPAC Name

2-[[6-[(4-chlorophenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C26H24ClN3O3S2/c1-32-22-10-5-17(13-23(22)33-2)11-12-28-25(31)16-34-26-30-21-9-8-20(14-24(21)35-26)29-15-18-3-6-19(27)7-4-18/h3-10,13-15H,11-12,16H2,1-2H3,(H,28,31)

InChI Key

MFBMNIOKTMIWEP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=CC=C(C=C4)Cl)OC

Origin of Product

United States

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